5-(2-azidoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione
Overview
Description
5-(2-azidoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of azido derivatives of pyrimidine. This compound is characterized by the presence of an azido group (-N₃) attached to an ethyl chain, which is further connected to a pyrimidine ring substituted with a methyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-azidoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-methylpyrimidine-2,4(1H,3H)-dione, which can be obtained through the condensation of urea with acetoacetate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle azides, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions
5-(2-azidoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for introducing the azido group.
Hydrogen Gas (H₂) and Catalyst: Used for reducing the azido group to an amine.
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Amines: Formed by the reduction of the azido group.
Triazoles: Formed by cycloaddition reactions involving the azido group.
Scientific Research Applications
5-(2-azidoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemical Biology: Used as a building block for the synthesis of biologically active molecules.
Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its ability to form triazoles, which are common motifs in drug molecules.
Material Science: Can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-azidoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione largely depends on the specific reactions it undergoes. For example:
Cycloaddition Reactions: The azido group participates in 1,3-dipolar cycloaddition reactions, forming stable triazole rings.
Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
5-(2-azidoethyl)-2,4-dioxo-3-methylpyrimidine: Similar structure but with different substitution patterns.
5-(2-azidoethyl)-4-methylpyrimidine-2,6(1H,3H)-dione: Another azido derivative with different substitution positions.
Properties
IUPAC Name |
5-(2-azidoethyl)-3-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c1-12-6(13)5(2-3-10-11-8)4-9-7(12)14/h4H,2-3H2,1H3,(H,9,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWIZFGVJQUIFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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